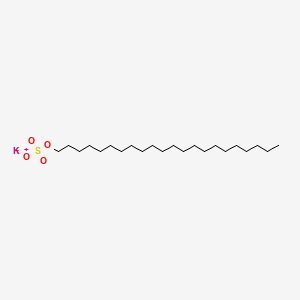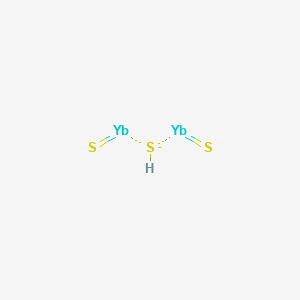
Sulfanide;sulfanylideneytterbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanide;sulfanylideneytterbium is a compound that combines the elements sulfur and ytterbium. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of sulfur and ytterbium in the compound suggests that it may exhibit interesting reactivity and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfanide;sulfanylideneytterbium typically involves the reaction of ytterbium salts with sulfur-containing ligands. One common method is the oxidative coupling of thiols and amines, which can be used to prepare sulfenamides, sulfinamides, and sulfonamides . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using sodium sulfinates and amines. This method is efficient and environmentally friendly, providing a general access to sulfonamide compounds . The use of NH4I-mediated amination of sodium sulfinates is another efficient strategy for the preparation of sulfonamides .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfanide;sulfanylideneytterbium can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and ytterbium in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidative coupling of thiols and amines is a common reaction that can be used to synthesize sulfonamides . The use of sodium sulfinates and amines in the presence of NH4I is another common reaction condition .
Major Products: The major products formed from the reactions of this compound include various sulfonamide derivatives
Applications De Recherche Scientifique
Sulfanide;sulfanylideneytterbium has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In medicine, sulfonamide derivatives are used to treat various diseases, including bacterial infections, hypertension, and inflammatory reactions . In industry, sulfonamides are used as herbicides and pesticides .
Mécanisme D'action
The mechanism of action of sulfanide;sulfanylideneytterbium involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and survival.
Comparaison Avec Des Composés Similaires
Sulfanide;sulfanylideneytterbium can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and effectiveness. Sulfamethazine is commonly used in veterinary medicine to treat livestock diseases, while sulfadiazine is used in combination with anti-malarial drugs to treat toxoplasmosis . The uniqueness of this compound lies in its specific combination of sulfur and ytterbium, which may confer unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
HS3Yb2- |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
sulfanide;sulfanylideneytterbium |
InChI |
InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1 |
Clé InChI |
UBEATWXDRUCUOD-UHFFFAOYSA-M |
SMILES canonique |
[SH-].S=[Yb].S=[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


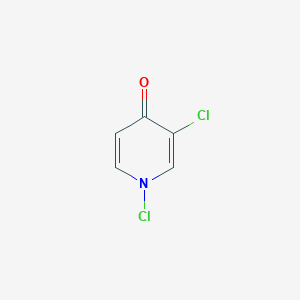
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
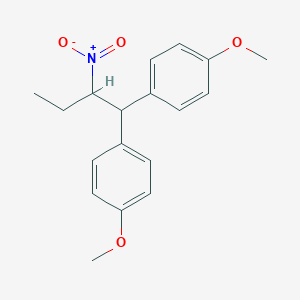
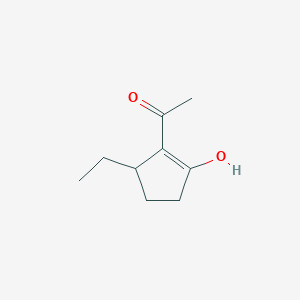

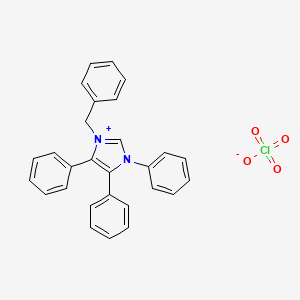
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
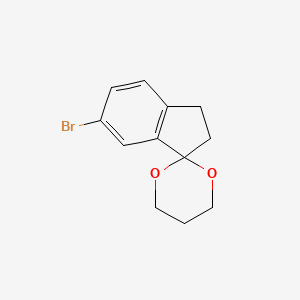
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
